molecular formula C20H12O2 B12803150 3H-spiro(2-benzofuran-1,9'-fluoren)-3-one CAS No. 82111-99-7

3H-spiro(2-benzofuran-1,9'-fluoren)-3-one

Katalognummer: B12803150
CAS-Nummer: 82111-99-7
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: JYYXPYFFTVLXIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-spiro(2-benzofuran-1,9’-fluoren)-3-one is a complex organic compound characterized by a spiro linkage between a benzofuran and a fluorene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro(2-benzofuran-1,9’-fluoren)-3-one typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3H-spiro(2-benzofuran-1,9’-fluoren)-3-one may involve scalable synthetic routes that are optimized for cost-efficiency and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

3H-spiro(2-benzofuran-1,9’-fluoren)-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran or fluorene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Wissenschaftliche Forschungsanwendungen

3H-spiro(2-benzofuran-1,9’-fluoren)-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism by which 3H-spiro(2-benzofuran-1,9’-fluoren)-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a fluorene moiety, but linked to a xanthene ring.

    Spiro[fluorene-9,9’-thioxanthene]: Similar to the above but with a thioxanthene ring.

    Spiro[fluorene-9,9’-dibenzofuran]: Features a dibenzofuran ring instead of a benzofuran.

Uniqueness

3H-spiro(2-benzofuran-1,9’-fluoren)-3-one is unique due to its specific spiro linkage between benzofuran and fluorene, which imparts distinct electronic and steric properties

Eigenschaften

CAS-Nummer

82111-99-7

Molekularformel

C20H12O2

Molekulargewicht

284.3 g/mol

IUPAC-Name

spiro[2-benzofuran-3,9'-fluorene]-1-one

InChI

InChI=1S/C20H12O2/c21-19-15-9-3-6-12-18(15)20(22-19)16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H

InChI-Schlüssel

JYYXPYFFTVLXIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C(=O)O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.